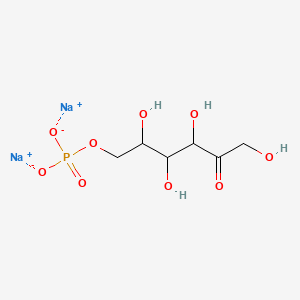

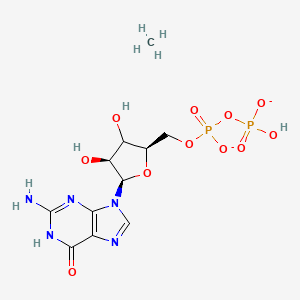

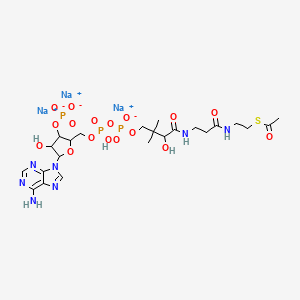

D-Fructose-6-phosphate (disodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Fructose-6-phosphate (disodium): is a disodium salt of D-fructose-6-phosphate, a sugar intermediate in the glycolytic pathway. It plays a crucial role in cellular metabolism, particularly in the conversion of glucose to pyruvate, which is essential for energy production in cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : D-Fructose-6-phosphate (disodium) can be synthesized by reacting D-fructose-6-phosphate with sodium carbonate. The reaction typically involves dissolving D-fructose-6-phosphate in water and adding sodium carbonate to the solution. The mixture is then stirred until the reaction is complete, resulting in the formation of D-fructose-6-phosphate (disodium) .

Industrial Production Methods: : Industrial production of D-fructose-6-phosphate (disodium) often involves microbial fermentation processes using bacteria such as Corynebacterium. The bacteria are cultured in a medium containing glucose, which is then converted to D-fructose-6-phosphate through enzymatic reactions. The product is subsequently purified and converted to its disodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions: : D-Fructose-6-phosphate (disodium) undergoes various chemical reactions, including isomerization, phosphorylation, and aldol condensation.

Common Reagents and Conditions

Isomerization: Catalyzed by phosphoglucoisomerase, converting D-fructose-6-phosphate to D-glucose-6-phosphate.

Phosphorylation: Involves the addition of a phosphate group, often catalyzed by enzymes such as phosphofructokinase.

Aldol Condensation: Catalyzed by aldolase, leading to the formation of fructose-1,6-bisphosphate.

Major Products: : The major products formed from these reactions include D-glucose-6-phosphate, fructose-1,6-bisphosphate, and various intermediates in the glycolytic pathway .

Applications De Recherche Scientifique

Chemistry: : D-Fructose-6-phosphate (disodium) is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis and gluconeogenesis .

Biology: : It serves as a substrate for various enzymes, aiding in the identification and characterization of metabolic pathways .

Medicine: : Research on D-fructose-6-phosphate (disodium) contributes to understanding metabolic disorders and developing therapeutic strategies for diseases such as diabetes and cancer .

Industry: : It is used in the production of biofuels and bioplastics, leveraging its role in microbial fermentation processes .

Mécanisme D'action

D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase . It then undergoes phosphorylation by phosphofructokinase to form fructose-1,6-bisphosphate, a key step in glycolysis . This pathway is crucial for cellular energy production, as it leads to the generation of ATP and pyruvate .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Glucose-6-phosphate (disodium): Another glycolytic intermediate, differing in the position of the phosphate group.

Fructose-1,6-bisphosphate (trisodium): A downstream product in glycolysis, containing two phosphate groups.

Glucose-1-phosphate (disodium): Involved in glycogen metabolism, differing in the position of the phosphate group.

Uniqueness: : D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway, serving as a precursor to both fructose-1,6-bisphosphate and glucose-6-phosphate. Its position in the pathway makes it a critical regulator of cellular metabolism .

Propriétés

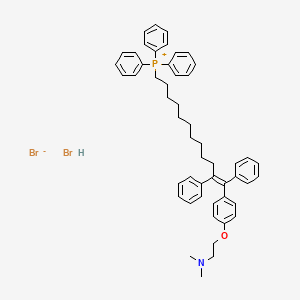

Formule moléculaire |

C6H11Na2O9P |

|---|---|

Poids moléculaire |

304.10 g/mol |

Nom IUPAC |

disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2 |

Clé InChI |

WJTRLMLMSLDAPQ-UHFFFAOYSA-L |

SMILES canonique |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)

![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)

![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)